5-Iodo-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3IN4O2. It is a heterocyclic organic compound that contains both an iodine atom and a triazole ring. The compound has been found to have various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is not yet fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in treating bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid in lab experiments is its relatively simple synthesis method and high yields. Additionally, the compound has been found to have various scientific research applications, making it a versatile building block for the synthesis of other compounds. However, one limitation of using the compound is that its mechanism of action is not yet fully understood, which may limit its potential use in certain applications.
Future Directions
There are many potential future directions for research involving 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. One area of focus could be on further elucidating the compound's mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, the compound could be studied for its potential use in treating other diseases, such as bacterial and fungal infections. Finally, the synthesis of new compounds using 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid as a building block could lead to the discovery of new drug candidates with unique properties.
Scientific Research Applications
5-Iodo-1H-1,2,4-triazole-3-carboxylic acid has been found to have various scientific research applications. It has been used as a building block for the synthesis of other compounds, including potential drug candidates. Additionally, the compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
5-iodo-1H-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRXXVCZWEAOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.